molecular formula C7H7IOZn B3415618 2-Methoxyphenylzinc iodide CAS No. 282727-20-2

2-Methoxyphenylzinc iodide

Cat. No. B3415618
CAS RN: 282727-20-2
M. Wt: 299.4 g/mol
InChI Key: HVSQRTYLTSSOIV-UHFFFAOYSA-M
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Description

2-Methoxyphenylzinc iodide is a versatile reagent widely used in the biomedical industry . It is employed in the synthesis of organic compounds, particularly in pharmaceutical research . This compound has shown potential for the treatment of various diseases and can be used as a precursor for the synthesis of drugs targeting specific enzymes or receptors involved in pathophysiological conditions .


Synthesis Analysis

This compound can be used as a substrate in the synthesis of aryl ketones by reacting with aroyl chlorides . It can also be used as a starting material in the synthesis of sulfones by reacting with DABSO reagent and alkyl halides .


Molecular Structure Analysis

The molecular formula of this compound is C7H7IOZn . The InChI key is HVSQRTYLTSSOIV-UHFFFAOYSA-M . The canonical SMILES string is COC1=CC=CC=[C-]1.[Zn+]I .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.42435 . It appears as a brown liquid . The density of this compound is 0.996 g/mL at 25 °C . It should be stored at 2-8°C .

Scientific Research Applications

Application in Organic Semiconductor Thin Films

2-Methoxyphenylzinc iodide derivatives, specifically 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, have been utilized in the development of n-type dopants for organic semiconductor thin films. These films, when coevaporated with fullerene C60, demonstrate remarkable conductivity, making them promising for various organic electronic devices (Wei et al., 2012).

Development of Iodide Selective Electrodes

Modified carbon nanotubes using materials including 2-methoxy-6-((3-(trimethoxysilyl)propylimino)methyl)phenol have shown high accuracy in monitoring iodide. These materials, due to their high surface area and reactive centers, exhibit excellent selectivity and detection limits for iodide, enhancing the performance of iodide selective electrodes (Ghaedi et al., 2015).

Stabilization of Low-Coordinated Phosphorus Compounds

The stabilization of diphosphenes, which are sensitive phosphorus compounds, has been achieved using 2,2"-Dimethoxy-1,1':3',1"-terphenyl groups. This stabilization is crucial for the existence and study of these compounds in solution, expanding the potential for research in phosphorus chemistry (Ionkin & Marshall, 2003).

In Selective Colorimetric Detection of Iodide Ion

1,5-Naphthyridine-based conjugated polymers incorporating 2-methoxyphenoxy groups have been synthesized for the selective colorimetric detection of iodide ions. These polymers demonstrate high sensitivity and rapid response, essential for applications in ion sensing technologies (BoAli et al., 2018).

Safety and Hazards

2-Methoxyphenylzinc iodide is classified as a highly flammable liquid and vapor . It may cause respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

iodozinc(1+);methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSQRTYLTSSOIV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=[C-]1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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